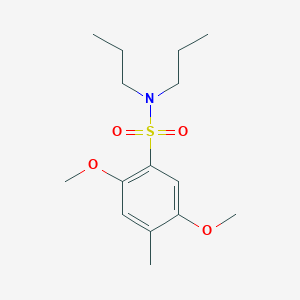
calcium;2-oxopropanoate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium;2-oxopropanoate;hydrate is a chemical compound with the molecular formula C₆H₆CaO₇. It is also known as calcium pyruvate hydrate. This compound is a calcium salt of pyruvic acid, which is an alpha-keto acid. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) typically involves the neutralization of pyruvic acid with calcium hydroxide. The reaction can be represented as follows:
2CH3COCOOH+Ca(OH)2→(CH3COCOO)2Ca+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then crystallized to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of calcium pyruvate hydrate involves large-scale neutralization reactions using pyruvic acid and calcium hydroxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
calcium;2-oxopropanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagent used.
Applications De Recherche Scientifique
calcium;2-oxopropanoate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways, particularly glycolysis and the citric acid cycle.
Medicine: Investigated for its potential benefits in weight loss and athletic performance enhancement.
Industry: Used in the production of food additives and supplements.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) involves its role as an intermediate in metabolic pathways. It is readily converted to acetyl-CoA, which enters the citric acid cycle. This conversion is catalyzed by the enzyme pyruvate dehydrogenase. The compound also acts as a calcium supplement, providing essential calcium ions for various physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium lactate: Another calcium salt of an organic acid, used as a calcium supplement.
Calcium acetate: Used in medicine to control phosphate levels in patients with kidney disease.
Calcium citrate: Commonly used as a dietary calcium supplement.
Uniqueness
calcium;2-oxopropanoate;hydrate is unique due to its role in metabolic pathways and its potential benefits in weight loss and athletic performance. Unlike other calcium salts, it provides both calcium ions and pyruvate, which can be utilized in energy production.
Propriétés
IUPAC Name |
calcium;2-oxopropanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQNVIQIGBCAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CaO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-07-4 |
Source


|
| Record name | Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)





![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)

![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)





